4-(3,5-Dimethylpyrazol-1-yl)benzolsulfonamid

Übersicht

Beschreibung

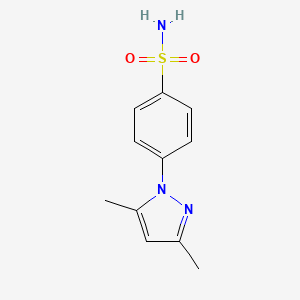

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzenesulfonamide group attached to the pyrazole ring

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide typically involves the following steps:

Formation of 3,5-Dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

Sulfonation: The 3,5-dimethylpyrazole is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

The reaction conditions generally involve:

Temperature: Reflux conditions are often used for the initial formation of the pyrazole ring.

Solvent: Common solvents include ethanol or methanol for the pyrazole formation and dichloromethane for the sulfonation step.

Catalysts: Bases like triethylamine or pyridine are used to facilitate the sulfonation reaction.

Industrial Production Methods

While specific industrial production methods for 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the pyrazole ring.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Alkylated or acylated derivatives of the original compound.

Oxidation: Oxidized forms of the pyrazole ring.

Reduction: Reduced forms of the pyrazole ring or the sulfonamide group.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide depends on its specific application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity.

Protein Binding: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Cellular Pathways: In biological systems, the compound can modulate cellular pathways by interacting with specific molecular targets, leading to changes in cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile

- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile

- 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride

Uniqueness

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is unique due to the presence of both the pyrazole ring and the benzenesulfonamide group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and material science.

Biologische Aktivität

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide can be represented as follows:

This compound features a benzenesulfonamide moiety linked to a pyrazole ring, which is known for its biological significance.

Antileishmanial Activity

Research has demonstrated that derivatives of benzenesulfonamide, including 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, exhibit significant antileishmanial properties. In vitro studies have shown that certain derivatives possess IC50 values comparable to established treatments like pentamidine. For instance, specific compounds within this series exhibited IC50 values against Leishmania infantum and Leishmania amazonensis ranging from 0.059 mM to 0.072 mM .

| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |

|---|---|---|

| 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide | 0.059 | 0.070 |

| Pentamidine | Reference | Reference |

Anticancer Activity

The pyrazole moiety in this compound has been linked to various anticancer activities. Studies indicate that compounds containing the pyrazole structure can inhibit the proliferation of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism is thought to involve the disruption of key signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide have shown promise as selective COX-2 inhibitors with significant anti-inflammatory activity in various assays . For example, certain derivatives demonstrated IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug.

The biological activity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and cyclooxygenases (COX), leading to reduced inflammation and tumor growth.

- Modulation of Cellular Pathways : By affecting signaling pathways involved in cell proliferation and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells.

Study on Antileishmanial Activity

A study focused on the synthesis and evaluation of various benzenesulfonamide derivatives reported that certain compounds exhibited potent antileishmanial effects with lower cytotoxicity compared to traditional drugs . This indicates their potential as safer alternatives for leishmaniasis treatment.

Study on Anticancer Properties

In another investigation, a series of pyrazole-containing compounds were assessed for their anticancer activity against multiple cancer cell lines. The results indicated substantial antiproliferative effects with promising therapeutic indices .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJWJFXXXQZNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351654 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-15-7 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.